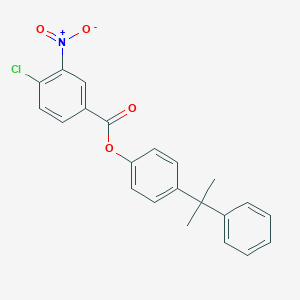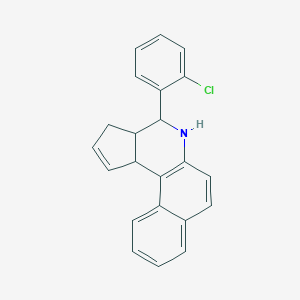
Androgen receptor antagonist 3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Androgen receptor antagonist 3 is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry . This compound, with its unique structure, has garnered interest for its potential therapeutic properties and applications in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Androgen receptor antagonist 3 typically involves multi-step organic reactions. One common method includes the Friedländer condensation, which involves the reaction of 2-aminobenzophenone with a suitable aldehyde under acidic conditions . Another approach is the cyclization of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent like 1-pentanol and a base such as sodium carbonate .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis methods. The use of microwave irradiation and solvent-free conditions has been explored to enhance the efficiency and yield of quinoline derivatives .
化学反应分析
Types of Reactions
Androgen receptor antagonist 3 undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Cobalt oxide, ambient air, mild conditions.
Reduction: Visible-light-mediated catalysis, Hantzsch esters.
Substitution: Palladium catalysts, boron reagents, mild and functional group tolerant conditions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which have significant pharmacological and industrial applications .
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its biological activities, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Androgen receptor antagonist 3 involves its interaction with specific molecular targets and pathways. It has been shown to inhibit enzymes such as tyrosine kinases and topoisomerases, which are involved in cell signaling and DNA replication . Additionally, it acts as an antioxidant by terminating radical chain reactions, thereby protecting cells from oxidative stress .
相似化合物的比较
Similar Compounds
2-Chloroquinoline-3-carbaldehyde: Shares a similar quinoline core structure and exhibits comparable biological activities.
4-Hydroxy-2-quinolones: Known for their pharmaceutical applications and similar synthetic routes.
1H-Pyrazolo[3,4-b]quinolines: Another class of quinoline derivatives with significant biological activities.
Uniqueness
Androgen receptor antagonist 3 is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility in scientific research and industrial applications .
属性
分子式 |
C22H18ClN |
|---|---|
分子量 |
331.8g/mol |
IUPAC 名称 |
12-(2-chlorophenyl)-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8,15-hexaene |
InChI |
InChI=1S/C22H18ClN/c23-19-11-4-3-8-18(19)22-17-10-5-9-16(17)21-15-7-2-1-6-14(15)12-13-20(21)24-22/h1-9,11-13,16-17,22,24H,10H2 |
InChI 键 |
NUTFFTIAYAJRGC-UHFFFAOYSA-N |
SMILES |
C1C=CC2C1C(NC3=C2C4=CC=CC=C4C=C3)C5=CC=CC=C5Cl |
规范 SMILES |
C1C=CC2C1C(NC3=C2C4=CC=CC=C4C=C3)C5=CC=CC=C5Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


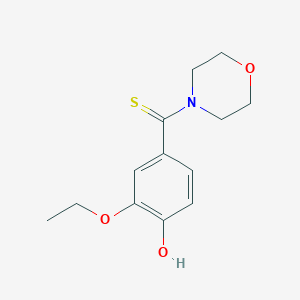
![ethyl (2E)-2-[4-(diethylamino)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B415149.png)
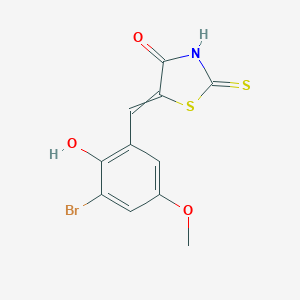
![ETHYL (2Z)-2-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B415152.png)
![ethyl 2-(4-hydroxy-3-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B415153.png)
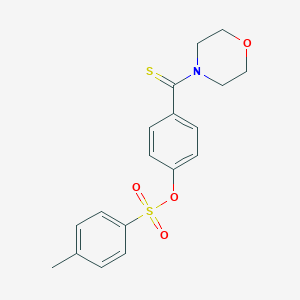
![ethyl 2-(4-hydroxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B415155.png)
![ethyl 5-[4-(dimethylamino)phenyl]-2-[(5-{2-nitrophenyl}-2-furyl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B415157.png)
![ethyl 5-[4-(dimethylamino)phenyl]-2-(3-hydroxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B415158.png)
![2-(2,5-dimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B415162.png)
![2-[4-(1-naphthylmethoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B415163.png)
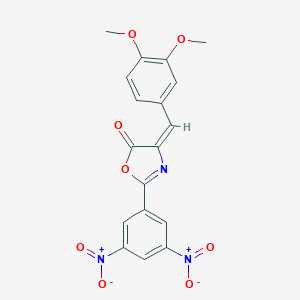
![6-(1-piperidinylsulfonyl)benzo[cd]indol-2(1H)-one](/img/structure/B415167.png)
